molecular formula C17H18N2O3 B5641462 2-[2-(3-Ethylphenoxy)acetamido]benzamide

2-[2-(3-Ethylphenoxy)acetamido]benzamide

Cat. No.: B5641462
M. Wt: 298.34 g/mol
InChI Key: SMNAUUGNQPAQIC-UHFFFAOYSA-N
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Description

2-[2-(3-Ethylphenoxy)acetamido]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of an ethylphenoxy group attached to an acetamido moiety, which is further connected to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Ethylphenoxy)acetamido]benzamide typically involves the following steps:

    Preparation of 3-Ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 3-Ethylphenoxyacetic Acid: 3-Ethylphenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 3-ethylphenoxyacetic acid.

    Amidation Reaction: The 3-ethylphenoxyacetic acid is then reacted with 2-aminobenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Ethylphenoxy)acetamido]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-ethylphenoxyacetic acid.

    Reduction: Formation of 3-ethylphenoxyacetamidoaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(3-Ethylphenoxy)acetamido]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.

    Biological Research: Used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of 2-[2-(3-Ethylphenoxy)acetamido]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-Methylphenoxy)acetamido]benzamide
  • 2-[2-(4-Ethylphenoxy)acetamido]benzamide
  • 2-[2-(3-Ethylphenoxy)acetamido]benzoic acid

Uniqueness

2-[2-(3-Ethylphenoxy)acetamido]benzamide is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its biological activity and pharmacokinetic properties. This structural variation can result in different binding affinities and selectivities for molecular targets compared to similar compounds.

Properties

IUPAC Name

2-[[2-(3-ethylphenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-12-6-5-7-13(10-12)22-11-16(20)19-15-9-4-3-8-14(15)17(18)21/h3-10H,2,11H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNAUUGNQPAQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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